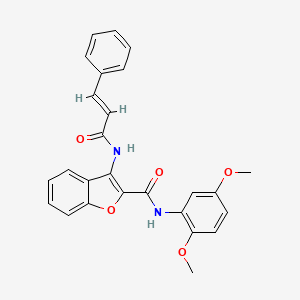

3-cinnamamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c1-31-18-13-14-22(32-2)20(16-18)27-26(30)25-24(19-10-6-7-11-21(19)33-25)28-23(29)15-12-17-8-4-3-5-9-17/h3-16H,1-2H3,(H,27,30)(H,28,29)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAWVTJAQKVJFE-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cinnamamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium for C-H arylation and transamidation reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-cinnamamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-cinnamamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-cinnamamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzofuran-2-carboxamide derivatives are a structurally diverse family, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds, including the evidence-provided 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide (RN: 620587-14-6) .

Table 1: Structural and Functional Differences

Key Findings from Structural Comparisons

Substituent Impact on Bioactivity: The cinnamamido group in the target compound introduces a bulky, planar structure that may facilitate interactions with hydrophobic pockets in kinase binding sites. The 2,5-dimethoxyphenyl substituent enhances solubility and hydrogen-bonding capacity compared to the trifluoromethylphenyl group in the evidence compound, which is highly lipophilic and metabolically stable .

The trifluoromethyl group in the evidence compound withdraws electrons, favoring interactions with electron-rich residues.

Pharmacokinetic Predictions :

- The target compound’s methoxy groups may improve aqueous solubility and oral bioavailability compared to the trifluoromethyl -containing analog, which is prone to longer metabolic half-lives but lower solubility .

Biological Activity

The compound 3-cinnamamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C_{20}H_{22}N_{2}O_{4}

- Molecular Weight : 354.40 g/mol

- IUPAC Name : this compound

This compound features a benzofuran core with a cinnamamido side chain and methoxy substitutions that may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, a study on related benzofuran derivatives demonstrated their effectiveness against various cancer cell lines, including lung and breast cancer cells. The mechanism of action often involves the inhibition of DNA synthesis and interference with cell cycle progression.

Case Study: Antitumor Efficacy

In a recent study, several benzofuran derivatives were tested for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated:

| Compound | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|

| This compound | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Doxorubicin | 0.5 ± 0.1 | 1.5 ± 0.5 |

| Staurosporine | 0.8 ± 0.2 | 2.0 ± 0.4 |

These findings suggest that the compound exhibits promising antitumor activity, particularly in two-dimensional cultures where cell-to-cell interactions are less complex than in three-dimensional environments .

Antimicrobial Activity

In addition to its antitumor properties, the compound also shows potential antimicrobial activity. Similar derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth.

The proposed mechanism for the antimicrobial effects includes:

- DNA Binding : Compounds interact with bacterial DNA, disrupting replication processes.

- Enzyme Inhibition : Inhibition of key enzymes involved in bacterial metabolism.

Comparative Analysis of Biological Activities

To further understand the biological activities of related compounds, a comparison table is provided below:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| Compound A | High | Moderate | DNA intercalation |

| Compound B | Moderate | High | Enzyme inhibition |

| This compound | High | Moderate | DNA binding |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-cinnamamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, and how can reaction yields be optimized?

Answer:

The synthesis of benzofuran carboxamide derivatives typically involves multi-step routes, including:

- Benzofuran-2-carboxylic acid precursor synthesis : Arylations or cyclization reactions (e.g., Pd-catalyzed C–H activation) to form the benzofuran core .

- Amide coupling : Use of coupling agents like EDC/HOBt or DCC to attach the cinnamamido and 2,5-dimethoxyphenyl groups .

- Transamidation : One-pot strategies to refine regioselectivity .

Yield optimization requires:

- Catalyst screening : Pd(OAc)₂ or Ru-based catalysts for C–H activation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) for improved solubility .

- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., NaH-mediated reactions) .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) during structural characterization?

Answer:

Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR or mismatched molecular ions in MS) can arise from:

- Conformational isomerism : Use 2D NMR (COSY, NOESY) to identify rotamers or tautomers .

- Impurity interference : Purify via preparative HPLC or column chromatography .

- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- High-resolution MS : Confirm molecular formula accuracy (e.g., <5 ppm error) .

Basic: What analytical techniques are critical for verifying the compound’s structural integrity?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .

- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass spectrometry : ESI-MS for molecular ion detection and fragmentation pattern analysis .

- Elemental analysis : Validate purity (>95%) and stoichiometry .

Advanced: What strategies are effective for studying this compound’s interactions with biological targets?

Answer:

Given its structural complexity, consider:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) with immobilized protein targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses (validate with mutagenesis) .

- Cellular assays : Fluorescence polarization for intracellular target engagement .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

Stability is influenced by:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

- Temperature : –20°C for long-term storage; avoid freeze-thaw cycles .

- Moisture : Use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxamide group .

- Stability assays : Monitor via HPLC at intervals (0, 1, 3 months) under varying conditions .

Advanced: How can computational models predict the environmental impact or biodegradation pathways of this compound?

Answer:

Advanced methodologies include:

- QSAR models : Predict biodegradability (e.g., EPI Suite) using logP and topological polar surface area .

- Molecular dynamics simulations : Assess interactions with soil organic matter or aquatic enzymes .

- Metabolic pathway prediction : Use MetaPred or BNICE to map microbial degradation routes .

- Ecotoxicity assays : Combine with Daphnia magna or Aliivibrio fischeri tests for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.